4-Chloro-5-hydroxypyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloropyrimidin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-3(8)1-6-2-7-4/h1-2,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBCWHZWJOLCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 4 Chloro 5 Hydroxypyrimidine
Nucleophilic Substitution Reactions at the Chlorinated Position (C-4)
The chlorine atom at the C-4 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a variety of functional groups, leading to the synthesis of diverse derivatives. The electron-withdrawing nature of the two ring nitrogen atoms activates the C-4 position, making it a prime site for attack by nucleophiles.
Reaction with Various Nitrogen-containing Nucleophiles for Amine Derivatization
The substitution of the C-4 chlorine with nitrogen-based nucleophiles is a widely employed strategy for creating aminated pyrimidine derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with potential biological activity.
Various nitrogen nucleophiles, including primary and secondary amines, can readily displace the chlorine atom. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with methylamine (B109427) selectively substitutes one of the chlorine atoms to yield 6-chloro-4-methylamino-5-nitropyrimidine. researchgate.net This highlights the high reactivity of the C-4 position towards amination. Subsequent reduction of the nitro group can lead to the formation of diamino pyrimidines, which are key precursors for synthesizing purine (B94841) analogues like 9-methyl-6-chloropurine. researchgate.net
The reactivity extends to other nitrogen nucleophiles as well. Studies on related chloropyrimidines have shown that hydrazine (B178648) can displace a chloro or even a dimethylamino group at the C-4 position to form hydrazino-pyrimidines. oregonstate.edu While direct studies on 4-Chloro-5-hydroxypyrimidine are specific, the general reactivity pattern of chloropyrimidines strongly supports its utility in these transformations. The reaction conditions typically involve heating the chloropyrimidine with the amine in a suitable solvent.
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on Chlorinated Pyrimidines
| Starting Material | Nucleophile | Product | Reference |
| 4,6-Dichloro-5-nitropyrimidine | Methylamine | 6-Chloro-4-methylamino-5-nitropyrimidine | researchgate.net |
| 2,4-bis(dimethylamino)-5-nitropyrimidine | Hydrazine | 2-dimethylamino-4-hydrazino-5-nitropyrimidine | oregonstate.edu |
| 5-chloro-2,4,6-trifluoropyrimidine | Various Amines | 4-Amino-5-chloro-2,6-difluoropyrimidine | nih.gov |
Formation of Substituted Alkoxypyrimidine Derivatives
The chlorine atom at C-4 can also be displaced by oxygen-based nucleophiles, most commonly alkoxides, to form ether linkages. This reaction pathway provides access to a class of compounds known as alkoxypyrimidines.
The nucleophilic displacement of halo substituents at the C-4 (or C-6) position by alkoxide or aryloxide ions generally proceeds with ease. scialert.net For example, in 2-bromo-4-chloro-5-ethoxypyrimidine, the more reactive chlorine atom at the C-4 position is selectively substituted during ethanolysis to yield 2-bromo-4,5-diethoxypyrimidine. scialert.net Similarly, the reaction of 2,4-diamino-6-chloropyrimidine with a lower aliphatic alcohol in the presence of a corresponding alkali metal alcoholate results in the formation of the 2,4-diamino-6-alkoxypyrimidine. google.com This reaction is typically carried out by heating the reactants at reflux temperature. google.com
These reactions are valuable for modifying the electronic and steric properties of the pyrimidine core, which can be crucial for tuning the biological activity of the target molecules.
Reactions Involving the Hydroxyl Group (C-5)
The hydroxyl group at the C-5 position offers another site for chemical modification, allowing for transformations such as alkylation and acylation. Furthermore, its presence is central to the investigation of tautomeric equilibria in this system.
Alkylation and Acylation of the Hydroxyl Moiety
The hydroxyl group on the pyrimidine ring can be functionalized through reactions with electrophiles. Under basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide ion, which can then react with alkylating or acylating agents. smolecule.com
While specific examples for this compound are not extensively detailed in the provided literature, the reactivity of hydroxyl groups on analogous heterocyclic systems is well-documented. For instance, the hydroxyl group at position 4 of 2-chloro-5-(hydroxymethyl)pyridin-4-ol (B11788994) can undergo both alkylation and acylation. This suggests that the C-5 hydroxyl group of this compound would be similarly reactive towards electrophiles like alkyl halides or acyl chlorides, leading to the formation of O-alkylated and O-acylated products, respectively. These reactions are important for introducing different functional groups and for protecting the hydroxyl group during multi-step syntheses.
Investigation of Tautomeric Equilibria in Hydroxypyrimidine Systems
Hydroxypyrimidines, including 5-hydroxypyrimidine, can exist in equilibrium between different tautomeric forms, primarily the hydroxy (enol) form and the keto (oxо) form. The position of this equilibrium is influenced by factors such as the substitution pattern on the ring and the solvent environment. wuxiapptec.comresearchgate.net
For 5-hydroxypyrimidine, the acidic pKₐ value is 6.8. scialert.net The introduction of a second nitrogen atom into the 2-hydroxypyridine (B17775) ring system to form 4(3H)-pyrimidinone has been shown to shift the tautomeric equilibrium from the hydroxyl form to the ketonic form. researchgate.net This shift is attributed to factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization. researchgate.net Computational studies on the 2-pyridone/2-hydroxypyridine system, a closely related model, show that while the hydroxy form is favored in the gas phase, the keto form (2-pyridone) is better stabilized in polar solvents due to hydrogen bonding. wuxiapptec.comchemrxiv.org These findings suggest that this compound likely exists as a mixture of tautomers, with the equilibrium being sensitive to the surrounding medium.
Table 2: Tautomeric Forms of Hydroxypyrimidines
| Compound System | Favored Tautomer (Gas Phase) | Favored Tautomer (Polar Solvent) | Key Influencing Factors | Reference |
| 2-Hydroxypyridine / 2-Pyridone | 2-Hydroxypyridine | 2-Pyridone | Solvent polarity, hydrogen bonding | wuxiapptec.comchemrxiv.org |
| 4-Hydroxypyrimidine (B43898) / 4(3H)-Pyrimidinone | 4(3H)-Pyrimidinone | 4(3H)-Pyrimidinone | Aromaticity, electronic delocalization | researchgate.net |
Reactions at Other Pyrimidine Ring Positions and Nitrogen Atoms
Beyond the primary reactive sites at C-4 and C-5, other positions on the this compound ring can also participate in chemical transformations. The reactivity at these other sites, including the remaining carbon atoms and the ring nitrogen atoms, is often influenced by the existing substituents.
The C-5 position, bearing the hydroxyl group, is generally resistant to certain reactions. For example, treatment with phosphoryl chloride, a common reagent for converting hydroxyl groups to chloro groups at other positions on the pyrimidine ring, does not affect the 5-hydroxy group. thieme-connect.de Similarly, 5-chloro substituents are known to be resistant to substitution in palladium-catalyzed Heck-type coupling reactions. thieme-connect.de
Introduction of Additional Functionalities
The chemical scaffold of this compound offers two primary sites for the introduction of additional functionalities: the chloro substituent at the C4 position and the hydroxyl group at the C5 position. The reactivity of these groups allows for a range of chemical transformations, enabling the synthesis of a diverse library of pyrimidine derivatives.
The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the two nitrogen atoms. A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. For instance, reaction with primary or secondary amines can introduce substituted amino groups at the C4 position. A study on the closely related 6-chloro-5-hydroxy-4-aminopyrimidines demonstrated that the chloro group can be displaced by amines under forcing conditions. researchgate.net This suggests that this compound would react similarly with various amines to yield 4-amino-5-hydroxypyrimidine derivatives.
The hydroxyl group at the C5 position behaves as a typical phenolic hydroxyl group. It can be readily O-alkylated or O-acylated. For example, alkylation can be achieved using alkyl halides in the presence of a base. In a study involving a similar pyrimidine, the hydroxyl group was successfully alkylated with reagents like 2-bromopropane (B125204) and various O-silyloxy-substituted alkyl halides. researchgate.net This indicates that the 5-hydroxyl group of this compound can be converted into a variety of ether functionalities. Furthermore, the hydroxyl group can be acylated, for instance, through reaction with benzoyl chloride, to form the corresponding ester. rsc.org
The interplay between the two functional groups allows for sequential reactions. For example, the hydroxyl group can first be protected via alkylation, followed by a nucleophilic substitution reaction at the C4-chloro position. This strategy prevents unwanted side reactions with the hydroxyl group when a strong nucleophile is used for the substitution. Subsequent deprotection of the hydroxyl group can then yield the final desired product. This sequential functionalization provides a versatile route to complex pyrimidine derivatives.
Below is a table summarizing the potential reactions for introducing functionalities onto the this compound core based on the reactivity of analogous compounds.
| Reaction Type | Reagent(s) | Position | Functional Group Introduced |
| Nucleophilic Substitution | Primary/Secondary Amines | C4 | Substituted Amino |
| Nucleophilic Substitution | Alkoxides (e.g., Sodium Methoxide) | C4 | Alkoxy |
| Nucleophilic Substitution | Thiolates (e.g., Sodium Thiophenoxide) | C4 | Thioether |
| O-Alkylation | Alkyl Halides (e.g., 2-Bromopropane) / Base | C5 | Alkoxy (Ether) |
| O-Acylation | Acyl Halides (e.g., Benzoyl Chloride) / Base | C5 | Acyloxy (Ester) |
Annulation Reactions for Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pteridines and pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry. The general strategy involves the transformation of this compound into a 4,5-diaminopyrimidine (B145471) derivative, which then undergoes a cyclocondensation reaction to form the fused ring system.
A plausible synthetic pathway to the key intermediate, 4,5-diamino-5-hydroxypyrimidine, begins with the protection of the 5-hydroxyl group, for example, by benzylation to prevent side reactions. rsc.org The subsequent step would involve the introduction of a nitro group at the C5 position. The pyrimidine ring is generally electron-deficient, but the presence of the hydroxyl (or alkoxy) group activates the ring towards electrophilic substitution. Nitration of pyrimidines, often at the 5-position, is a known process. orientjchem.org Following nitration, the chloro group at the C4 position can be substituted by an amino group using ammonia (B1221849) or an amine. The final step to obtain the crucial 4,5-diaminopyrimidine intermediate is the reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation (e.g., using H₂/Pd) or with other reducing agents like sodium dithionite. orientjchem.org
Once the 4,5-diaminopyrimidine derivative is synthesized, it can be used in annulation reactions.
Pteridine (B1203161) Synthesis: Pteridines are formed by the cyclocondensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. This is a well-established method known as the Gabriel-Isay synthesis. orientjchem.orgorientjchem.org For example, reacting the 4,5-diaminopyrimidine intermediate with glyoxal, benzil, or other diketones under acidic or neutral conditions leads to the formation of the pyrazine (B50134) ring, resulting in the pteridine scaffold. The specific substituents on the resulting pteridine are determined by the R groups on the 1,2-dicarbonyl compound.
| 1,2-Dicarbonyl Compound | Resulting Pteridine Substituents (at C6, C7) |
| Glyoxal | H, H |
| Biacetyl (2,3-Butanedione) | CH₃, CH₃ |
| Benzil | Phenyl, Phenyl |
Spectroscopic and Advanced Analytical Characterization in 4 Chloro 5 Hydroxypyrimidine Research
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula. For 4-Chloro-5-hydroxypyrimidine (C₄H₃ClN₂O), HRMS would be used to confirm its exact mass. The presence of chlorine is readily identified by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M+ (containing ³⁵Cl) and M+2 (containing ³⁷Cl) peaks. miamioh.edu
Table 3: Calculated Exact Masses for this compound Isotopologues
| Ion Formula | Isotope Composition | Calculated m/z |
|---|---|---|
| [C₄H₃³⁵ClN₂O]⁺ | C=12.00000, H=1.00783, Cl=34 .96885, N=14.00307, O=15.99491 | 130.00000 (approx.) |
| [C₄H₃³⁷ClN₂O]⁺ | C=12.00000, H=1.00783, Cl=36 .96590, N=14.00307, O=15.99491 | 132.00000 (approx.) |
Note: The exact calculated masses would be determined to several decimal places by the instrument, allowing for precise formula confirmation.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. youtube.comlibretexts.orgchemguide.co.uklibretexts.org For this compound, common fragmentation pathways would likely involve the loss of small, stable neutral molecules.
Plausible fragmentation steps include:
Loss of CO: A common fragmentation for phenolic compounds, leading to a fragment ion with a mass loss of 28 Da.
Loss of HCl: Elimination of hydrogen chloride, resulting in a mass loss of 36 Da.
Loss of HCN: Cleavage of the pyrimidine (B1678525) ring can lead to the loss of hydrogen cyanide, with a corresponding mass loss of 27 Da.
By analyzing the masses of these fragment ions, researchers can piece together the molecular structure and confirm the identity of the compound. The relative abundance of different fragments is often related to the stability of the resulting ions and neutral species. libretexts.orglibretexts.org
Soft Ionization Techniques for Intact Molecular Ion Detection
In the mass spectrometric analysis of this compound, soft ionization techniques are indispensable for obtaining the intact molecular ion, which is crucial for unambiguous molecular weight confirmation. Methods such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) impart minimal internal energy to the analyte molecule during the ionization process, thereby preventing significant fragmentation.
For a molecule like this compound, ESI-MS would typically involve dissolving the sample in a polar, protic solvent and infusing it into the mass spectrometer. The process generates highly charged droplets, and as the solvent evaporates, intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ are released into the gas phase for detection. This technique is particularly gentle and provides a clear signal for the molecular ion, allowing for precise determination of the molecular mass. The presence of chlorine would also yield a characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl/³⁷Cl), further aiding in the confirmation of the elemental composition.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed "fingerprint" of this compound by probing the vibrational modes of its constituent chemical bonds. americanpharmaceuticalreview.comrsc.org
Identification and Assignment of Characteristic Functional Group Frequencies (e.g., C-Cl, O-H, C=N, C=C)
The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its specific functional groups. By comparing its spectra with those of related pyrimidine derivatives, such as 5-chlorouracil and 2-amino-4-chloro-6-methoxypyrimidine, a confident assignment of these characteristic frequencies can be made. acs.orgnih.gov
The hydroxyl group (O-H) stretching vibration is expected to produce a broad, strong band in the IR spectrum, typically in the 3200–3600 cm⁻¹ region, indicative of intermolecular hydrogen bonding. The aromatic C=C and C=N stretching vibrations within the pyrimidine ring give rise to a series of bands in the 1400–1650 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| O-H | Stretch | 3200-3600 |
| C-H | Aromatic Stretch | 3000-3100 |
| C=N | Ring Stretch | 1610-1680 |
| C=C | Ring Stretch | 1450-1600 |
| O-H | In-plane bend | 1200-1400 |
| C-Cl | Stretch | 600-800 |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy probes the electronic transitions within the molecule, offering insights into its aromaticity and electronic structure.
Analysis of Electronic Transitions and Aromaticity
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or water, is expected to show strong absorption bands in the 200-400 nm range. nih.gov These absorptions are due to π → π* and n → π* electronic transitions associated with the conjugated pyrimidine ring. The π → π* transitions, which are generally high in intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are a key indicator of the compound's aromatic nature. The lower-intensity n → π* transitions involve the promotion of a non-bonding electron, likely from one of the ring nitrogen atoms, to an antibonding π* orbital. A study on the closely related 2-amino-4-chloro-6-methoxypyrimidine showed absorption bands around 250-300 nm, which were assigned to these types of transitions. nih.gov
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbital Promotion | Expected Wavelength Range (nm) | Relative Intensity |
| π → π | π → π | 200-300 | High |
| n → π | n → π | >300 | Low |
Investigation of Solvatochromic Effects
Solvatochromism refers to the shift in the position of absorption bands as a function of solvent polarity. ijcce.ac.ir Studying these effects on this compound can reveal information about the change in dipole moment upon electronic excitation. For a π → π* transition, an increase in solvent polarity often leads to a bathochromic (red) shift, indicating that the excited state is more polar than the ground state. Conversely, for n → π* transitions, increasing solvent polarity, especially in protic solvents capable of hydrogen bonding, typically causes a hypsochromic (blue) shift. scirp.orgresearchgate.net This is because the polar solvent molecules stabilize the non-bonding electrons in the ground state, thus increasing the energy required for the n → π* transition. Observing these shifts by recording spectra in a series of solvents with varying polarities (e.g., hexane, ethanol, water) provides a deeper understanding of the molecule's electronic behavior and its interactions with its environment. mjcce.org.mk
Chromatographic Techniques for Purity Assessment and Mixture Analysis
In the research and development of this compound, chromatographic techniques are indispensable for ensuring the purity of the final compound and for analyzing complex mixtures that may arise during its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and quantification of this compound. Its application is crucial for quality control, ensuring that the synthesized compound meets the required specifications and is free from significant levels of impurities. Reversed-phase HPLC is the most common mode used for the analysis of pyrimidine derivatives.
A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which is effective at separating moderately polar compounds. The mobile phase is generally a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The composition of the mobile phase can be optimized to achieve the desired separation of the target compound from any impurities. A patent for a related compound, 4-chloro-6-hydroxypyrimidine, demonstrated an HPLC yield of 99.1%, indicating the effectiveness of this technique in monitoring reaction completion and product purity.
Method validation is a critical aspect of using HPLC for quantification and purity assessment. This process ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Linearity is established by analyzing a series of standard solutions of this compound at different concentrations and plotting the detector response against the concentration. A linear relationship, typically with a correlation coefficient (R²) greater than 0.999, indicates that the method is suitable for quantitative analysis over a specific concentration range.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a sample with a known amount of pure this compound and measuring the recovery.
The following interactive data table provides an example of typical HPLC method parameters and validation data for the analysis of this compound.
Table 1: Example HPLC Method Parameters and Validation Data for this compound
| Parameter | Value |
|---|---|
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time | Approx. 4.5 min |
| Validation Parameters | |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used to identify and quantify volatile and semi-volatile compounds. In the context of this compound research, GC-MS is particularly valuable for the analysis of volatile intermediates, byproducts, and residual solvents that may be present in the reaction mixture or the final product. The coupling of a gas chromatograph with a mass spectrometer allows for the separation of complex mixtures and the unambiguous identification of the individual components based on their mass spectra.
The synthesis of this compound may involve several steps where volatile intermediates or byproducts are formed. For example, the chlorination of a pyrimidine precursor could lead to the formation of other chlorinated species or the use of solvents that need to be removed from the final product. Headspace GC-MS is a common technique for the analysis of residual solvents in pharmaceutical products, where the volatile compounds are sampled from the vapor phase above the sample matrix.
A typical GC-MS analysis would involve the following steps:
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent. For the analysis of volatile intermediates, a direct injection of the diluted reaction mixture may be performed. For residual solvent analysis, a headspace sampling approach is often preferred.
Gas Chromatographic Separation: The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, which can be used for its identification by comparing it to a spectral library.
The following interactive data table lists some potential volatile intermediates and byproducts that could be encountered during the synthesis of this compound, along with their expected molecular weights and key mass spectral fragments.
Table 2: Potential Volatile Intermediates and Byproducts in the Synthesis of this compound and their GC-MS Characteristics
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
|---|---|---|---|
| Dichloromethane | CH₂Cl₂ | 84.93 | 84, 86, 49, 51 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 152, 154, 117, 119 |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 148, 150, 113, 115 |
Theoretical and Computational Investigations of 4 Chloro 5 Hydroxypyrimidine
Tautomeric Equilibrium and Isomer Energetics Studies
Prymidine derivatives, particularly those with hydroxyl substitutions, are known to exist as a mixture of tautomers. For 4-chloro-5-hydroxypyrimidine, a critical aspect of its theoretical study is the determination of the relative stabilities of its possible tautomeric forms. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the equilibrium state by calculating the energies of each isomer.
Computational studies on related pyrimidine (B1678525) systems, such as 5-chlorouracil, have shown that the diketo form is generally the most stable tautomer. researchgate.net For this compound, the primary tautomeric equilibrium involves the enol form (this compound) and its keto tautomer (4-chloro-pyrimidin-5(6H)-one). The relative energies of these forms, and potentially other less common tautomers, dictate their populations at equilibrium. Factors such as intramolecular hydrogen bonding and the electronic effects of the chloro and hydroxyl/oxo groups play a significant role in determining the energetic landscape.
Table 1: Hypothetical Relative Energies of this compound Tautomers
| Tautomer Name | Structure | Relative Energy (kcal/mol) |
| This compound (enol) | Data Not Available | |
| 4-chloro-pyrimidin-5(6H)-one (keto) | Data Not Available |
This table is illustrative. Specific energetic data from dedicated computational studies on this compound is required for accurate values.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and parts of the pyrimidine ring would exhibit positive potential, suggesting susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. In this compound, NBO analysis would quantify the occupancies of the bonding, non-bonding (lone pair), and anti-bonding orbitals.
Key insights from an NBO analysis would include the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the anti-bonding orbitals of the pyrimidine ring. These interactions, often denoted as n -> π* or n -> σ*, contribute to the stabilization of the molecule. The analysis would also provide the natural atomic charges on each atom, offering a more refined picture of the charge distribution than that inferred from the MEP map alone.
Table 2: Illustrative NBO Analysis Data for a Key Interaction in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-N3) | Data Not Available |
| LP(1) O | σ(C4-C5) | Data Not Available |
This table represents the type of data generated from an NBO analysis, where E(2) is the stabilization energy associated with the donor-acceptor interaction. Actual values for this compound are pending specific computational studies.
Insights into Reaction Mechanisms and Pathways via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, theoretical studies could explore various reaction pathways, such as nucleophilic substitution at the chloro-substituted carbon or reactions involving the hydroxyl group.
For example, the reaction of this compound with a nucleophile could proceed through an addition-elimination mechanism. Computational modeling could map out the potential energy surface for this reaction, identifying the structures of intermediates and transition states. This would provide a detailed understanding of the reaction kinetics and thermodynamics. Studies on the enzymatic reactions of related pyrimidine derivatives, such as the conversion of 5,6-dihydrouracil by dihydropyrimidinase, have successfully used computational methods to detail the reaction mechanism, including the roles of active site residues. rsc.orgresearchgate.net
Furthermore, computational studies could investigate the potential for this compound to participate in cycloaddition reactions or other transformations. By calculating the energies of reactants, products, and transition states, it is possible to predict the feasibility of a proposed reaction pathway and to understand the factors that control its stereospecificity. rsc.org
4 Chloro 5 Hydroxypyrimidine As a Precursor in Advanced Organic Synthesis
Intermediate for the Synthesis of Fused Heterocyclic Ring Systems (e.g., purines, pyrrolopyrimidines, thienopyrimidines)
The structure of 4-chloro-5-hydroxypyrimidine is primed for annulation reactions, where an additional ring is built onto the existing pyrimidine (B1678525) core. This strategy is a cornerstone for the synthesis of numerous biologically significant fused heterocyclic systems.
Purines: The Traube purine (B94841) synthesis, a classical method, utilizes aminopyrimidines to construct the imidazole (B134444) portion of the purine ring system. While not a direct starting material, this compound can be readily converted to the necessary 4,5-diaminopyrimidine (B145471) intermediates. This involves substitution of the chloro group with an amine, followed by nitrosation at the 5-position and subsequent reduction. The resulting diamine can then undergo cyclization with reagents like formic acid to yield the fused purine scaffold. This highlights the role of the pyrimidine precursor in providing the foundational six-membered ring for these vital biomolecules.
Pyrrolopyrimidines: The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinical drugs. nih.gov The synthesis of this system often relies on building the pyrrole (B145914) ring onto the pyrimidine. This compound serves as a key starting point. Typically, the hydroxyl group is first converted to a more reactive leaving group or masked, while the chloro group at the C4 position is displaced by a suitable nucleophile that contains the necessary atoms for the pyrrole ring formation. Subsequent intramolecular cyclization reactions lead to the formation of the fused bicyclic system. An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial building block for many of these applications, has been developed, underscoring the importance of chlorinated pyrimidine intermediates.
Thienopyrimidines: This class of compounds, where a thiophene (B33073) ring is fused to the pyrimidine, also benefits from the reactivity of this compound. Synthetic strategies often involve the construction of the thiophene ring onto the pyrimidine core or vice versa. In one common approach, a pyrimidine derivative is functionalized at the 4 and 5 positions with groups that can react to form the thiophene ring. For instance, the chloro group can be substituted, and the hydroxyl group can be manipulated to introduce a side chain that, upon reaction with a sulfur source, cyclizes to form the thieno[2,3-d]pyrimidine (B153573) skeleton. The chlorination of the corresponding hydroxypyrimidine (or pyrimidinone) with reagents like phosphorus oxychloride is a critical step to activate the core for subsequent nucleophilic substitutions.
The following table summarizes the role of pyrimidine precursors in forming these fused systems.
Table 1: Synthesis of Fused Heterocycles from Pyrimidine Precursors
| Fused System | Key Pyrimidine Intermediate | General Synthetic Strategy |
|---|---|---|
| Purine | 4,5-Diaminopyrimidine | Nitrosation and reduction of a 5-aminopyrimidine, followed by cyclization with a one-carbon source (e.g., formic acid). |
| Pyrrolopyrimidine | 4-Chloro-5-substituted pyrimidine | Nucleophilic substitution at C4 followed by intramolecular cyclization to form the fused pyrrole ring. |
| Thienopyrimidine | 4-Chloro-5-functionalized pyrimidine | Annulation of a thiophene ring using the C4 and C5 positions as anchor points, often involving cyclization with sulfur-containing reagents. |
Role in the Development of Pyrimidine-Based Scaffolds for Bioactive Molecules
The pyrimidine ring is a cornerstone in medicinal chemistry due to its presence in nucleobases and its ability to participate in hydrogen bonding with biological targets. tandfonline.comnih.gov this compound is an ideal starting material for creating diverse libraries of pyrimidine-based compounds for drug discovery.
The reactivity of the chloro and hydroxyl groups allows for sequential or orthogonal functionalization. The hydroxyl group can be alkylated, acylated, or converted into a better leaving group like a triflate. The chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, including amines, thiols, and alcohols. This enables the introduction of a vast array of side chains and functional groups at the C4 position, which is often a key vector for modulating biological activity and physicochemical properties. The synthesis of various 4-chloro-2-(trichloromethyl)pyrimidines, which serve as valuable intermediates for further substitution reactions, showcases this principle. thieme.de
Modern synthetic methodologies have expanded the toolbox for modifying the pyrimidine core. Beyond classical SNAr reactions, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are frequently employed to form carbon-carbon bonds at the C4 position, attaching complex aryl, heteroaryl, or alkyl groups. This requires conversion of the C-Cl bond into a more reactive species or direct coupling.
A novel "deconstruction-reconstruction" strategy has emerged, where complex pyrimidines are converted into N-arylpyrimidinium salts, enabling the cleavage of the ring into a three-carbon iminoenamine building block. nih.gov This intermediate can then be used in various heterocycle-forming reactions to generate new, diverse scaffolds that would be difficult to access through traditional functionalization, effectively using the original pyrimidine as a masked synthon. nih.gov
Applications in Rational Drug Design (Pre-clinical Investigations and Scaffold Exploration)
The synthetic versatility of this compound makes it a valuable tool in rational drug design, where the goal is to create molecules that interact with specific biological targets. Pyrimidine-based scaffolds are frequently used to develop kinase inhibitors, which are a major class of anticancer drugs. rsc.orgrsc.org The pyrimidine core can act as a bioisostere of the adenine (B156593) ring of ATP, enabling it to bind in the hinge region of the kinase active site. rsc.org
By using this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a compound series. The C4 position is often modified to target the solvent-exposed region of an enzyme's active site, allowing for the optimization of potency and selectivity. Fused systems derived from this precursor, such as pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, have been extensively investigated as inhibitors of various protein kinases, hedgehog signaling pathways, and other targets implicated in cancer and inflammatory diseases. nih.govnih.gov
The table below lists some pyrimidine-based scaffolds and their applications in preclinical research.
Table 2: Pyrimidine-Based Scaffolds in Drug Design
| Scaffold | Biological Target Class | Therapeutic Area |
|---|---|---|
| Pyrido[2,3-d]pyrimidine | Protein Kinases (e.g., TKs, PI3K, CDK4/6) | Oncology |
| Pyrazolo[3,4-d]pyrimidine | Protein Kinases (e.g., BTK) | Oncology, Immunology |
| Pyrrolo[2,3-d]pyrimidine | Protein Kinases, IKKs, NIK | Oncology, Inflammation, Neurodegenerative Disease |
| Thieno[2,3-d]pyrimidine | Various (e.g., Kinases, GPCRs) | Oncology, Inflammation |
Potential Applications in Agrochemical and Materials Science Research
The utility of pyrimidine derivatives extends beyond pharmaceuticals into agrochemicals and materials science. growingscience.com
Agrochemicals: The pyrimidine nucleus is found in various commercial herbicides and fungicides. researchgate.net The ability to easily functionalize the this compound core allows for the creation of novel derivatives that can be screened for herbicidal or pesticidal activity. The chlorinated pyrimidines produced from such precursors can be used to synthesize commercially important compounds, including pesticides. google.com
Materials Science: The electron-deficient nature of the pyrimidine ring makes it an attractive component for materials with interesting optical and electronic properties. researchgate.net When incorporated into larger π-conjugated systems, pyrimidine derivatives can exhibit strong luminescence and are explored for use in organic light-emitting diodes (OLEDs). researchgate.net The nitrogen atoms can also act as ligands for metal coordination, opening possibilities in the design of novel catalysts or functional materials. The synthetic accessibility offered by this compound provides a route to systematically tune the electronic properties of these materials by introducing various donor or acceptor groups at the C4 and C5 positions.
Structure Activity Relationship Sar Studies of 4 Chloro 5 Hydroxypyrimidine Derivatives
Correlation of Structural Modifications with Observed Biological Activities
The biological activity of 4-chloro-5-hydroxypyrimidine derivatives is profoundly influenced by the nature and position of various substituents. Modifications at different positions of the pyrimidine (B1678525) ring can lead to significant changes in their efficacy as enzyme inhibitors or their cytotoxicity against various cancer cell lines.
For instance, in a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, which share a similar substitution pattern, the introduction of small groups like a methoxy (B1213986) substituent was found to be beneficial for their histone deacetylase (HDAC) inhibitory activity. The position of these substituents also plays a critical role; para-substitutions on the phenyl ring were generally favored for potency.
The antiproliferative activity of pyrimidine derivatives is also highly dependent on their substitution pattern. In one study, the hydroxylation of a pyrimidine derivative to its 5-hydroxymethyl form was shown to significantly enhance its cytotoxicity against both normal and cancer cell lines. nih.gov This highlights the potential of the hydroxyl group at the C5 position to modulate biological activity.
Interactive Table: Cytotoxicity of Selected Pyrimidine Derivatives.
| Compound | Modification | Cell Line | IC50 (µM) |
|---|---|---|---|
| Derivative A | 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | Cancer Cell Line 1 | >100 |
| Derivative B | 5-hydroxymethyl derivative of A | Cancer Cell Line 1 | 17-38 |
| Derivative C | 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine | Cancer Cell Line 2 | 55 |
| Derivative D | 5-hydroxymethyl derivative of C | Cancer Cell Line 2 | 17-38 |
Influence of Halogen and Hydroxyl Substituents on Activity Profiles
Studies on related pyrimidine series have shown that the presence of a chloro group can enhance antimicrobial activity. For example, the presence of a chloro substitution on the phenyl ring of a pyrimidine nucleus has been associated with remarkable in vitro antimicrobial activity against various bacterial and fungal strains. nih.gov In the context of anticancer activity, the introduction of a chlorine atom into a thiazolo[4,5-d]pyrimidine (B1250722) scaffold led to increased activity compared to its non-halogenated counterparts.
The hydroxyl group at the C5 position is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This property is crucial for forming specific interactions with target proteins. However, its influence can be context-dependent. For example, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidines, the replacement of a C5-carbonitrile with a C5-hydroxyl group resulted in a significant loss of inhibitory activity against cyclin-dependent kinases (CDKs). Conversely, as mentioned earlier, the introduction of a 5-hydroxymethyl group in another pyrimidine series enhanced cytotoxicity. nih.gov
Investigation of Ligand-Target Interactions from a Structural Perspective
The biological effects of this compound derivatives are fundamentally governed by their interactions with specific biological targets at the molecular level. These interactions are primarily driven by non-covalent forces, including hydrogen bonding and hydrophobic contacts within the binding site of a protein.
Hydrogen Bonding: The hydroxyl group at the C5 position and the nitrogen atoms within the pyrimidine ring are prime sites for forming hydrogen bonds with amino acid residues in a protein's active site. These directional interactions are crucial for the specific recognition and orientation of the ligand within the binding pocket, contributing significantly to the binding affinity. For instance, the addition of a hydroxyl group in the ethanolamine (B43304) moiety of a pyrimidine analogue was noted to establish critical hydrogen-bonding interactions with tubulin residues. nih.gov
Hydrophobic Interactions: The chloro-substituted pyrimidine core and any additional lipophilic substituents can engage in hydrophobic interactions with nonpolar regions of the target protein's binding site. These interactions, driven by the displacement of water molecules, play a vital role in stabilizing the ligand-protein complex. In the design of HDAC inhibitors based on a 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold, the cap region is designed to form strong hydrophobic interactions with residues at the opening of the active site. The pyrimidine motif itself can also contribute to enhancing polar interactions.
Molecular docking studies on various pyrimidine derivatives have consistently highlighted the importance of both hydrogen bonding and hydrophobic interactions for their biological activity. These computational models help to visualize how modifications to the this compound scaffold can alter these interaction patterns, thereby influencing their inhibitory or cytotoxic potential. nih.gov
Q & A
Q. Example Contradiction :
Safety: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/skin contact .
- Waste Disposal : Segregate halogenated waste and use professional disposal services to prevent environmental contamination .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition .
Advanced: What methodologies are employed to assess the bioactivity of this compound derivatives?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against kinases or phosphatases using fluorescence-based assays .
- Cellular Uptake : Use radiolabeled derivatives (e.g., ³H/¹⁴C) to quantify intracellular accumulation .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluoro, methoxy) to correlate electronic effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
